

Application Note and Protocol for the HPLC Analysis of Levocloperastine Fendizoate

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Compound of Interest

Compound Name: *Levocloperastine fendizoate*

Cat. No.: *B602097*

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Introduction

Levocloperastine fendizoate is an antitussive agent utilized for the symptomatic relief of cough by acting on the central nervous system's cough centers without causing respiratory depression.[1][2] The accurate and precise quantification of **Levocloperastine Fendizoate** in bulk drug and pharmaceutical formulations is crucial for quality control and ensuring therapeutic efficacy. This document provides a detailed Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of **Levocloperastine Fendizoate**. The described method is simple, rapid, and has been validated in accordance with International Council for Harmonisation (ICH) guidelines.[3][4]

Method Summary

The analytical method utilizes isocratic elution on a C18 stationary phase with a mobile phase composed of a buffered aqueous solution and an organic modifier. Detection is performed using a UV detector. The method has been shown to be linear, accurate, precise, and robust for the quantification of **Levocloperastine Fendizoate**.[5][6] A stability-indicating version of the method has also been developed, demonstrating specificity in the presence of degradation products.[1][7]

Chromatographic Conditions

A summary of two potential HPLC methods is presented below. Method 1 is suitable for routine quality control, while Method 2 has been validated as a stability-indicating assay.

Parameter	Method 1	Method 2 (Stability-Indicating)
Stationary Phase	Hypersil BDS C18 (250 mm x 4.6 mm, 5 µm)[3][8]	ODS C18 (250 mm x 4.6 mm, 5 µm)[1][7]
Mobile Phase	10mM Phosphate Buffer (pH 6.5) : Acetonitrile (50:50, v/v)[3][5][8]	Phosphate Buffer (pH 3.5) : Methanol (60:40, v/v)[1]
Flow Rate	1.0 mL/min[3][5]	1.0 mL/min
Detection Wavelength	227 nm[3][5][8]	273 nm[1][9]
Injection Volume	20 µL[3][8]	Not Specified
Column Temperature	Ambient[3][8]	30 °C[9]
Retention Time	~6.257 min[3]	~3.173 min[1]

Protocols

1. Reagents and Materials

- **Levocloperastine Fendizoate** reference standard
- HPLC grade acetonitrile[3]
- HPLC grade methanol[3]
- Potassium dihydrogen phosphate or other suitable buffer salts
- Orthophosphoric acid or sodium hydroxide for pH adjustment
- HPLC grade water
- Pharmaceutical dosage form (e.g., syrup) containing **Levocloperastine Fendizoate**

2. Equipment

- High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and UV detector.[2][3]
- Data acquisition and processing software.[3]
- Analytical balance[2]
- pH meter
- Volumetric flasks and pipettes[2]
- Sonicator
- 0.45 μm membrane filters

3. Preparation of Mobile Phase

- Method 1: Prepare a 10mM phosphate buffer by dissolving the appropriate amount of phosphate salt in HPLC grade water and adjust the pH to 6.5 with phosphoric acid or sodium hydroxide.[3] Mix the buffer with acetonitrile in a 50:50 (v/v) ratio.[3]
- Method 2: Prepare a phosphate buffer and adjust the pH to 3.5.[1] Mix the buffer with methanol in a 60:40 (v/v) ratio.[1]
- Filter the prepared mobile phase through a 0.45 μm membrane filter and degas using sonication before use.

4. Preparation of Standard Solutions

- Standard Stock Solution: Accurately weigh and transfer a suitable amount of **Levocloperastine Fendizolate** reference standard into a volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a known concentration (e.g., 100 $\mu\text{g}/\text{mL}$).
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations covering the expected range of the sample (e.g., for Method 2, linearity was established between 20-80 $\mu\text{g}/\text{mL}$).[1]

5. Preparation of Sample Solutions (from Syrup Formulation)

- Accurately measure a volume of the syrup formulation equivalent to a known amount of **Levocloperastine Fendizoate** and transfer it to a volumetric flask.
- Add a portion of the mobile phase and sonicate to ensure complete dissolution and extraction.
- Dilute to the final volume with the mobile phase.[\[2\]](#)
- Filter the solution through a 0.45 µm syringe filter before injection. The final concentration should be within the linearity range of the method.

6. System Suitability

Before starting the analysis, inject the standard solution (e.g., five or six replicates) to ensure the system is suitable for the intended analysis. The acceptance criteria are as follows:

Parameter	Acceptance Criteria
Tailing Factor	≤ 2.0
Theoretical Plates	≥ 2000
% RSD of Peak Areas	≤ 2.0%

Method Validation Summary

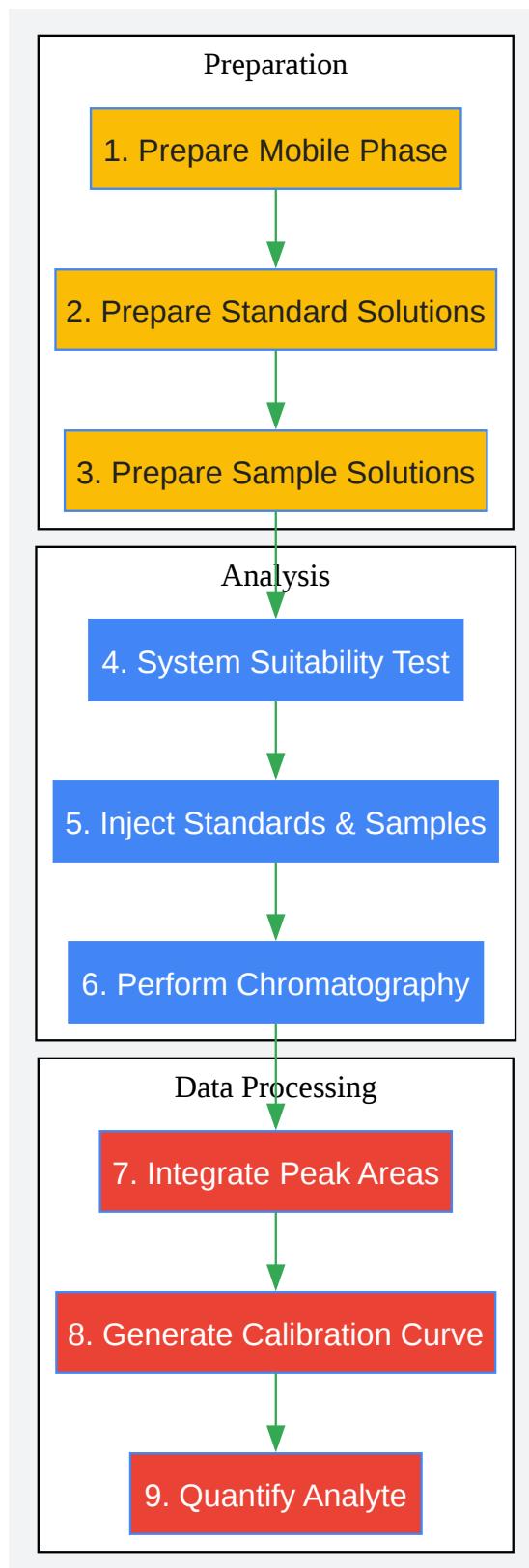
The described methods have been validated according to ICH guidelines, with the following performance characteristics:[\[3\]](#)

Parameter	Result
Linearity (r^2)	> 0.999
Accuracy (% Recovery)	98.0% - 102.0%
Precision (% RSD)	< 2.0%
Limit of Detection (LOD)	Method 1: 0.496 $\mu\text{g/mL}$ ^[3] Method 2: 0.146 $\mu\text{g/mL}$ ^[1]
Limit of Quantification (LOQ)	Method 1: 1.504 $\mu\text{g/mL}$ ^[3] Method 2: 0.444 $\mu\text{g/mL}$ ^[1]
Robustness	The method is robust to small, deliberate variations in mobile phase composition, pH, and flow rate. ^{[5][6]}

Forced Degradation Studies (for Stability-Indicating Method 2)

Forced degradation studies were performed to demonstrate the stability-indicating nature of Method 2. **Levocloperastine Fendizoate** was subjected to stress conditions including acid, alkaline, oxidative, and thermal degradation. The results indicated that the highest degradation occurred under alkaline conditions.^[1] The method was able to separate the main peak of **Levocloperastine Fendizoate** from the peaks of the degradation products, confirming its specificity.

Visualizations



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Caption: Workflow for HPLC analysis of **Levocloperastine Fendizoate**.



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Caption: Schematic of the HPLC system components.

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- To cite this document: BenchChem. [Application Note and Protocol for the HPLC Analysis of Levocloperastine Fendizoate]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b602097#levocloperastine-fendizoate-hplc-analytical-method-development>]

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